molecular formula C17H15F2N3O2S2 B2616236 2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 873009-93-9

2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

Cat. No. B2616236
CAS RN: 873009-93-9
M. Wt: 395.44
InChI Key: LWXWANDEALHBKO-UHFFFAOYSA-N
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Description

This compound might belong to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of software packages like Gaussian09 for ground state calculations . DFT calculations are performed through B3LYP-D3/6-311++G (d, p) basis sets .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using crystallographic data . The Molecular Electrostatic Potential (MEP) is also a common parameter in these analyses .


Chemical Reactions Analysis

The chemical reactions of similar compounds are analyzed based on bond lengths and bond angles obtained by the crystallographic analysis . These values are compared with DFT optimized structure calculation results .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using crystallographic and processed data .

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

Novel derivatives have been synthesized and evaluated for their potential anticancer activities. For example, celecoxib derivatives exhibited significant anti-inflammatory, analgesic, antioxidant, and anticancer activities, showing promise for development into therapeutic agents (Küçükgüzel et al., 2013). Similarly, new sulfonamide derivatives demonstrated antimicrobial properties and showed potential for further development into antimicrobial agents (Abbas et al., 2017).

Photodynamic Therapy for Cancer

Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, exhibiting high singlet oxygen quantum yields, making them potent candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Antimicrobial Applications

Sulfonamide derivatives have been explored for their UV protection and antimicrobial effects on cotton fabrics, indicating potential applications in material science and health care (Mohamed et al., 2020).

Material Science Applications

Catalysis

Research into sulfonamide derivatives has also found applications in catalysis, such as the base-free transfer hydrogenation of ketones, showcasing the versatility of sulfonamide compounds in synthetic chemistry (Ruff et al., 2016).

Hyperpolarizability

Sulfonamide amphiphiles have been evaluated for their first hyperpolarizability, which is crucial for nonlinear optical materials, indicating their potential application in the development of optical and photonic devices (Kucharski et al., 1999).

Safety and Hazards

The safety and hazards associated with similar compounds can vary. For instance, some compounds are classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the study of such compounds could involve further crystallographic analysis and DFT studies .

properties

IUPAC Name

2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S2/c1-11-15(25-17(22-11)12-3-2-7-20-10-12)6-8-21-26(23,24)16-9-13(18)4-5-14(16)19/h2-5,7,9-10,21H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWANDEALHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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